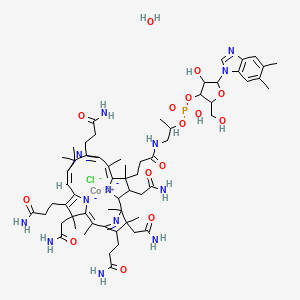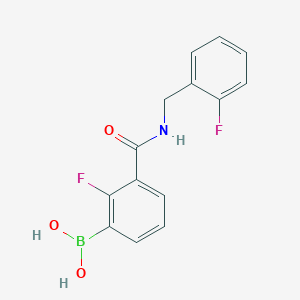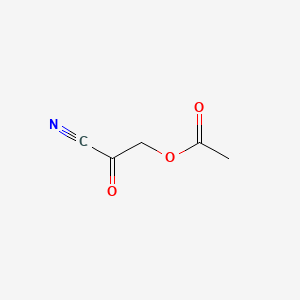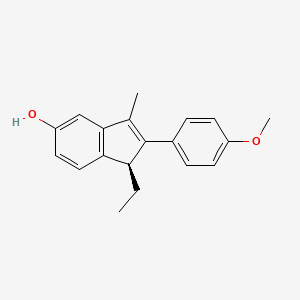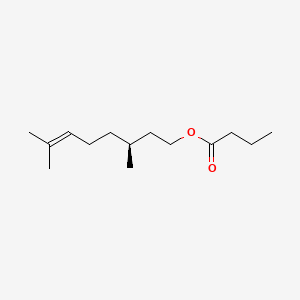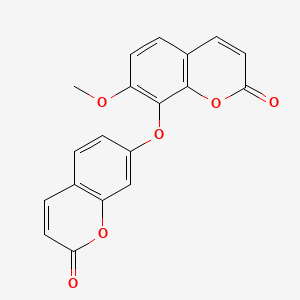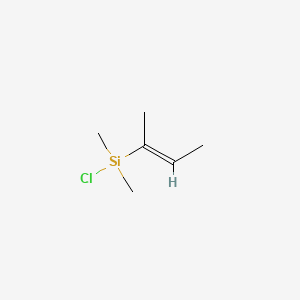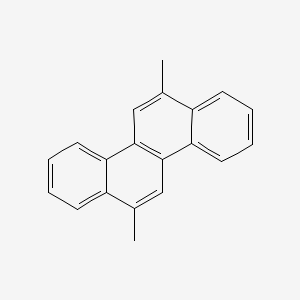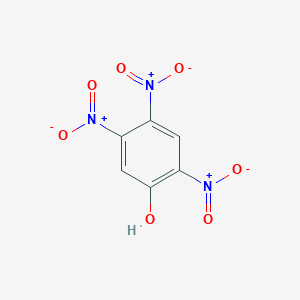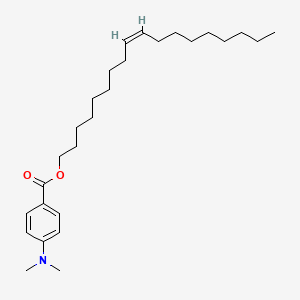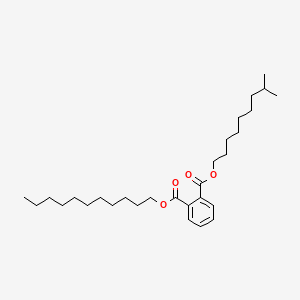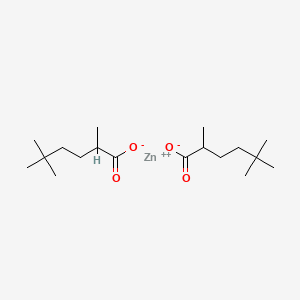
Zinc 2,5,5-trimethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a zinc salt of 2,5,5-trimethylhexanoic acid and is used in various industrial and scientific applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc 2,5,5-trimethylhexanoate typically involves the reaction of zinc oxide or zinc acetate with 2,5,5-trimethylhexanoic acid. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where zinc oxide is reacted with 2,5,5-trimethylhexanoic acid in large reactors. The product is then separated and purified using techniques such as distillation or crystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to its constituent zinc and organic components under specific conditions.
Substitution: The compound can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Metal salts such as copper sulfate or iron chloride in aqueous or organic solvents.
Major Products Formed:
Oxidation: Zinc oxide and oxidized organic by-products.
Reduction: Elemental zinc and 2,5,5-trimethylhexanoic acid.
Substitution: New metal salts of 2,5,5-trimethylhexanoic acid and zinc salts of the substituting metal.
科学研究应用
Zinc 2,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in plastics
作用机制
The mechanism of action of zinc 2,5,5-trimethylhexanoate involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The compound’s effects are mediated through its ability to donate zinc ions, which can then participate in biochemical reactions and regulatory processes .
相似化合物的比较
- Zinc acetate
- Zinc stearate
- Zinc oxide
Comparison:
Zinc acetate: Similar in that it is a zinc salt, but it has different solubility and reactivity properties.
Zinc stearate: Used primarily as a lubricant and release agent, whereas zinc 2,5,5-trimethylhexanoate is more commonly used in catalysis and stabilization.
This compound stands out due to its specific applications in catalysis and stabilization, making it a valuable compound in both research and industry.
属性
CAS 编号 |
84215-42-9 |
|---|---|
分子式 |
C18H34O4Zn |
分子量 |
379.8 g/mol |
IUPAC 名称 |
zinc;2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI 键 |
OVFCAWFVCNJLFR-UHFFFAOYSA-L |
规范 SMILES |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


